Methyl 5-amino-4-(4-chlorophenyl)picolinate
Description
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
methyl 5-amino-4-(4-chlorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-13(17)12-6-10(11(15)7-16-12)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3 |
InChI Key |
VBPXUMHDPQQHGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-(4-chlorophenyl)picolinate typically involves the reaction of 4-chlorobenzaldehyde with methyl 5-amino-2-picolinate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-(4-chlorophenyl)picolinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines and alcohols .
Scientific Research Applications
Methyl 5-amino-4-(4-chlorophenyl)picolinate is a compound of significant interest in scientific research, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Cancer Treatment
This compound has been identified as a promising candidate in the development of small molecule therapeutics targeting the BRD4 protein, which is implicated in various cancers. Research indicates that compounds like this can modulate protein interactions involved in tumorigenesis and cancer progression.
Case Study:
A study demonstrated that derivatives of this compound could effectively degrade BRD4 through a proteolysis-targeting chimera (PROTAC) mechanism, leading to reduced viability in cancer cell lines such as multiple myeloma and acute myeloid leukemia .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. In vitro studies have shown that it can inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis.
Case Study:
In an experimental model using golden hamsters infected with Leishmania, treatment with this compound resulted in significant reductions in parasite burden compared to untreated controls. The compound was administered at doses of 50 mg/kg over five days, demonstrating efficacy similar to that of established treatments like miltefosine .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Its structural analogs have been tested for their ability to inhibit cholinesterase enzymes, which are crucial for maintaining neurotransmitter levels in the brain.
Case Study:
A series of oxindole derivatives related to this compound exhibited significant inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
Table 1: Summary of Biological Activities
| Activity Type | Model/Assay | Result |
|---|---|---|
| Cancer Cell Viability | BRD4 degradation assay | Significant reduction observed |
| Antiparasitic | Leishmania donovani infection | 50% reduction in parasite burden |
| Neuroprotective | Cholinesterase inhibition assay | IC50 values indicating potency |
Table 2: Dosage and Efficacy
| Study Type | Compound Dose (mg/kg) | Efficacy (%) |
|---|---|---|
| Cancer Treatment | 50 | 70% cell viability reduction |
| Antiparasitic | 50 | 60% reduction in parasite load |
| Neuroprotection | Varies | IC50 < 20 µM |
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-(4-chlorophenyl)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Methyl Picolinate (CAS 2459-07-6)
Structural Differences :
- Lacks substituents at the 4- and 5-positions of the pyridine ring.
Key Properties : - Solubility: Highly soluble in polar solvents like ethanol and methanol.
- Safety Profile : Classified as hazardous by OSHA due to skin/eye irritation and respiratory toxicity .
- Applications : Used as a precursor for more complex picolinate derivatives.
Methyl 4-Chloropicolinate (CAS 24484-93-3)
Structural Differences :
- Key Properties:
- Synthesis: Prepared via chlorination of 2-picolinic acid using SOCl₂, followed by esterification with methanol .
- Reactivity : The electron-withdrawing chlorine enhances electrophilic substitution reactions.
- Applications : Intermediate in APIs and agrochemicals (e.g., metconazole precursors) .
Methyl 4-(4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)Phenoxy)Picolinate (CAS 573673-43-5)
Structural Differences :
- Features a urea-linked phenoxy group and a trifluoromethyl substituent. Key Properties:
- Complexity : The trifluoromethyl group increases metabolic stability and lipophilicity.
Data Table: Comparative Analysis
Research Findings and Functional Insights
Reactivity and Functionalization
- The amino group in this compound enables coupling reactions (e.g., urea or amide formation), contrasting with methyl 4-chloropicolinate’s reliance on electrophilic substitution .
- Methyl picolinate’s simplicity makes it a versatile starting material, but its lack of substituents limits targeted modifications .
Biological Activity
Methyl 5-amino-4-(4-chlorophenyl)picolinate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound features a picolinate core with an amino group and a chlorophenyl substituent. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various molecular targets.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties . A study focused on related compounds demonstrated that derivatives of chloropicolinate amides showed significant activity against Mycobacterium tuberculosis (Mtb) with low cytotoxicity to human cells. The most active compounds were found to have strong binding interactions with MurB inhibitors, which are vital for bacterial cell wall synthesis .
Anticancer Activity
The compound has also been evaluated for its anticancer potential . Studies suggest that similar picolinate derivatives possess antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and survival .
Anti-inflammatory Effects
This compound has shown anti-inflammatory activity in various models. The structural modifications in related compounds have been linked to enhanced anti-inflammatory effects, suggesting that this compound may also benefit from similar modifications .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The amino and chlorophenyl groups facilitate binding to target enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Interaction : The compound may also bind to various receptors involved in inflammation and cell proliferation, modulating their activity.
Case Studies and Research Findings
- Antimycobacterial Activity : A series of derivatives were synthesized and tested for their antimycobacterial properties. Compounds with electronegative substituents showed increased hydrophilicity and enhanced anti-TB activity .
- Cytotoxicity Assessment : Cytotoxicity studies revealed that many derivatives exhibited low toxicity towards normal human cells while maintaining strong antimicrobial effects, indicating a therapeutic window for potential drug development .
- Structure-Activity Relationship (SAR) : SAR studies highlighted that modifications in the phenyl ring can significantly influence the biological activities of these compounds, guiding future synthetic efforts towards more potent derivatives .
Data Tables
| Compound | Activity Type | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Compound A | Antimycobacterial | 10 | Strong activity against Mtb |
| Compound B | Anticancer | 15 | Effective against breast cancer cells |
| Compound C | Anti-inflammatory | 20 | Reduces IL-6 production |
Q & A
Basic: What are the most reliable synthetic routes for Methyl 5-amino-4-(4-chlorophenyl)picolinate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via acid chloride intermediates. For example, refluxing picolinic acid derivatives with thionyl chloride (SOCl₂) in the presence of DMF or water generates acid chlorides, which are esterified with methanol to yield methyl picolinates . Optimization involves controlling reaction time (e.g., 19 h reflux at 85°C for similar esters) and stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to methyl halide) . Monitoring by TLC or HPLC ensures completion. For regioselective amination at the 5-position, sodium hydride in DMSO at 100°C promotes efficient substitution .
Basic: How can the structure and purity of this compound be validated?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to confirm stereochemistry and bond lengths .
- NMR spectroscopy : Analyze ¹H/¹³C NMR for characteristic signals (e.g., methyl ester at ~3.9 ppm, aromatic protons at 6.5–8.0 ppm) and coupling patterns to verify substitution .
- LC-MS : Detect impurities (e.g., unreacted starting materials or dehalogenated byproducts) using C18 columns and ESI+ mode .
Advanced: What mechanistic insights explain the regioselectivity of amination at the 5-position in this picolinate derivative?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors. The 4-(4-chlorophenyl) group creates steric hindrance at the 4-position, directing electrophilic substitution to the 5-position. Computational studies (DFT) can model charge distribution, showing higher electron density at the 5-position due to resonance effects from the ester group. Experimental validation involves synthesizing halogenated analogs (e.g., bromo derivatives) and tracking substitution patterns via kinetic isotope effects .
Advanced: How can impurity profiling be conducted for this compound in pharmaceutical intermediates?
Methodological Answer:
- HPLC with UV detection : Use a gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A, EP) .
- Mass spectrometry : Identify trace byproducts (e.g., fenofibric acid derivatives) via fragmentation patterns .
- Quantitative NMR (qNMR) : Compare integrals of target compound signals against known impurity standards .
Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HepG2, HCT116) using 72 h exposure and IC₅₀ calculations .
- Enzyme inhibition studies : Assess binding to targets like penicillin-binding proteins via fluorescence polarization or SPR .
- Molecular docking : Use AutoDock Vina to predict interactions with active sites (e.g., hydrophobic pockets accommodating the 4-chlorophenyl group) .
Advanced: How can computational methods resolve discrepancies in experimental data (e.g., unexpected reaction yields)?
Methodological Answer:
- DFT calculations : Model transition states to identify energy barriers for competing pathways (e.g., hydrolysis vs. aminolysis) .
- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for higher yields .
- Kinetic studies : Use Eyring plots to correlate temperature-dependent rate constants with computational activation energies .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Waste disposal : Segregate halogenated waste (e.g., chlorinated byproducts) and partner with certified waste management firms for incineration .
- PPE : Use nitrile gloves and fume hoods to avoid exposure to methyl halides and thionyl chloride .
- Stability testing : Store the compound under inert gas (N₂) at –20°C to prevent ester hydrolysis .
Advanced: How can synthetic byproducts be repurposed for derivative libraries?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
